molecular formula C6H6ClFN2O2 B6186452 3-amino-2-fluoropyridine-4-carboxylic acid hydrochloride CAS No. 2639462-10-3

3-amino-2-fluoropyridine-4-carboxylic acid hydrochloride

Cat. No.: B6186452
CAS No.: 2639462-10-3
M. Wt: 192.6
InChI Key:
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Description

3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride is a fluorinated pyridine derivative with significant applications in scientific research and industry. This compound features an amino group at the 3-position, a fluorine atom at the 2-position, and a carboxylic acid group at the 4-position, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluoropyridine as the starting material.

  • Nitration: The pyridine ring is nitrated to introduce the amino group at the 3-position.

  • Carboxylation: The nitro group is then converted to an amino group, followed by carboxylation to introduce the carboxylic acid group at the 4-position.

  • Hydrochloride Formation: The final step involves converting the carboxylic acid to its hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high efficiency.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are iron and hydrogen gas.

  • Substitution: Nucleophiles such as ammonia and amines are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Various amides and nitriles.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Substituted pyridines and other fluorinated compounds.

Scientific Research Applications

3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its amino group can form hydrogen bonds with enzymes, while the fluorine atom enhances its binding affinity. The carboxylic acid group can participate in ionic interactions, contributing to its biological activity.

Comparison with Similar Compounds

3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride is unique due to its combination of functional groups. Similar compounds include:

  • 3-Amino-2-chloropyridine-4-carboxylic acid hydrochloride: Similar structure but with chlorine instead of fluorine.

  • 3-Amino-2-methylpyridine-4-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of fluorine.

These compounds differ in their reactivity and biological activity due to the presence of different substituents.

Properties

CAS No.

2639462-10-3

Molecular Formula

C6H6ClFN2O2

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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